molecular formula C10H14O2 B1589958 1-(4-Methylphenoxy)-2-propanol CAS No. 4369-08-8

1-(4-Methylphenoxy)-2-propanol

Cat. No.: B1589958
CAS No.: 4369-08-8
M. Wt: 166.22 g/mol
InChI Key: VTOVIJQMFYQNSX-UHFFFAOYSA-N
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Description

1-(4-Methylphenoxy)-2-propanol (CAS 4369-08-8) is an organic compound with the molecular formula C₁₀H₁₄O₂ and a molar mass of 166.22 g/mol. It is a colorless to pale yellow liquid with a boiling point of 216–217°C, a density of 1.04 g/cm³, and a refractive index of 1.518–1.521 . The compound is soluble in alcohols, ethers, and organic solvents, making it a versatile intermediate in pharmaceutical and cosmetic industries. Its primary applications include use as a preservative, antioxidant, and synthetic precursor for bioactive molecules .

Properties

IUPAC Name

1-(4-methylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8-3-5-10(6-4-8)12-7-9(2)11/h3-6,9,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOVIJQMFYQNSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90495688
Record name 1-(4-Methylphenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4369-08-8
Record name 1-(4-Methylphenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenoxy)-2-propanol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction between 4-methylphenol and 2-chloropropanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is

Biological Activity

1-(4-Methylphenoxy)-2-propanol is an organic compound that has garnered attention for its biological activity. This article explores its interactions with biomolecules, mechanisms of action, and potential applications in various fields, including biochemistry and pharmacology.

Chemical Structure and Properties

This compound features a phenoxy group substituted with a methyl group at the para position, along with a propanol moiety. Its molecular formula is C10H14O2, and it has a molecular weight of approximately 166.22 g/mol. The compound's structure significantly influences its biochemical interactions and applications.

Mechanisms of Biological Activity

Research indicates that this compound interacts with various enzymes and proteins, particularly those involved in the carotenoid biosynthetic pathway. This interaction leads to the inhibition of specific enzymes, resulting in altered metabolic pathways that can reduce carotenoid levels essential for several biological functions.

Key Mechanisms:

  • Enzyme Inhibition: The compound inhibits enzymes that are crucial for carotenoid synthesis, impacting metabolic pathways related to oxidative stress responses.
  • Cell Signaling Modulation: It influences cell signaling pathways, potentially affecting gene expression tied to cellular responses to stressors.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Findings Methodology
Study 1Inhibition of carotenoid biosynthesis enzymesEnzyme assays measuring activity levels post-treatment
Study 2Effects on oxidative stress response pathwaysGene expression analysis via qPCR
Study 3Interaction with cellular organellesFluorescence microscopy to track localization

Case Study 1: Enzyme Interaction

A study demonstrated that treatment with this compound resulted in a significant decrease in the activity of specific enzymes involved in carotenoid biosynthesis. The results indicated a direct correlation between compound concentration and enzyme inhibition, highlighting its potential as a research tool for studying metabolic pathways.

Case Study 2: Gene Expression Modulation

In another investigation, cells treated with varying concentrations of this compound showed altered expression levels of genes associated with oxidative stress. This study utilized quantitative PCR to measure changes in mRNA levels, revealing that the compound could modulate gene expression profiles in response to oxidative conditions.

Applications and Implications

The biological activity of this compound suggests several applications:

  • Research Tool: Its ability to inhibit specific enzymes makes it valuable for investigating metabolic pathways and cellular processes.
  • Therapeutic Potential: Understanding its mechanisms may lead to the development of novel therapeutic agents targeting oxidative stress-related diseases.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Key Applications
This compound C₁₀H₁₄O₂ 166.22 216–217 Cosmetics, intermediates
1-(4-Methoxyphenyl)-2-propanol C₁₀H₁₄O₂ 166.22 Not reported Organic synthesis
Metoprolol C₁₅H₂₅NO₃ 267.37 Decomposes β-blocker
Propranolol Hydrochloride C₁₆H₂₁NO₂·HCl 295.80 163–164 Cardiovascular drug

Research Findings

  • Synthetic Accessibility: this compound is easier to synthesize than pharmaceutical analogs like metoprolol, which require regioselective functionalization .
  • Polarity Effects: Methoxy-substituted analogs (e.g., 1-(4-Methoxyphenyl)-2-propanol) exhibit higher boiling points and solubility in polar solvents compared to methyl-substituted compounds .
  • Bioactivity: Structural modifications, such as adding amino groups (e.g., metoprolol) or heterocycles (e.g., triazoles), are critical for conferring pharmacological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.